4-(Pentamethyldisilanyl)benzonitrile
Description
4-(Pentamethyldisilanyl)benzonitrile is a benzonitrile derivative featuring a pentamethyldisilanyl (-Si$2$(CH$3$)$_5$) substituent at the para position of the benzene ring. This compound is hypothesized to exhibit unique electronic and steric properties due to the silicon-based substituent, which combines electron-donating effects with significant steric bulk.
Properties
CAS No. |
147790-69-0 |
|---|---|
Molecular Formula |
C12H19NSi2 |
Molecular Weight |
233.46 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile |
InChI |
InChI=1S/C12H19NSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-9H,1-5H3 |
InChI Key |
QZIDIKWAQAQKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentamethyldisilanyl)benzonitrile typically involves the reaction of benzonitrile with pentamethyldisilanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_2\text{)}_2\text{CN} + \text{HCl} ]
Industrial Production Methods: Industrial production of 4-(Pentamethyldisilanyl)benzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentamethyldisilanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
4-(Pentamethyldisilanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4-(Pentamethyldisilanyl)benzonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Benzonitrile derivatives are widely studied for their substituent-dependent reactivity and applications. Key analogs and their properties include:
4-(Dimethylamino)benzonitrile
- Substituent : -N(CH$3$)$2$ (electron-donating group).
- Molecular Weight : 146.19 g/mol (calculated).
- Key Properties: Participates in hydrogen- and halogen-bonding interactions due to its polarized cyano and dimethylamino groups . Exhibits solvent-dependent UV-Vis spectral shifts, making it useful in solvatochromic studies .
- Applications : Building block for dyes, polymers, and pharmaceuticals due to its tunable electronic properties .
4-(trans-4-Pentylcyclohexyl)benzonitrile
- Substituent : A bulky cyclohexyl-pentyl chain.
- Molecular Weight : 273.44 g/mol (calculated).
- Key Properties :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Substituent : Boronate ester (-B(O$2$C$2$(CH$3$)$4$)).
- Molecular Weight : 229.08 g/mol .
- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .
4-((Trimethylsilyl)ethynyl)benzonitrile
- Substituent : -C≡C-Si(CH$3$)$3$.
- Molecular Weight : 215.33 g/mol (calculated).
- Applications : Enhances dielectric properties in high-capacitance polymers due to silicon’s electron-donating effects .
4-(Pentamethyldisilanyl)benzonitrile (Hypothetical)
- Substituent : -Si$2$(CH$3$)$_5$.
- Key Properties: Expected to exhibit enhanced steric hindrance and electron donation compared to smaller silicon groups (e.g., trimethylsilyl). Potential applications in organic electronics and materials science, similar to silicon-containing analogs .
Structural and Functional Comparison Table
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